Scientific Field: Neuropharmacology
Summary of the Application: SB-221284 has been used in studies to investigate the effect of 5-HT 2C receptor-mediated signaling in escape behavior.
Results or Outcomes: The studies found that SB-221284 inhibits the centrally-mediated hypolocomotion induced by m-chlorophenylpiperazine, an agonist of 5-HT 2C/2B when administered orally.
Scientific Field: Biochemistry and Physiology
Summary of the Application: SB 221284 is known to be a potent and selective antagonist for 5-HT 2B and 5-HT 2C receptors.
5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring, a trifluoromethyl group, and an indole moiety. The molecular formula for this compound is C₁₃H₁₃F₃N₄OS, and it has a molecular weight of approximately 323.33 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.
SB 221284 acts as an antagonist at 5-HT2C and 5-HT2B receptors. This means it binds to these receptors but doesn't activate them, potentially blocking the action of natural ligands like serotonin [].
For instance, a synthesis method involves the oxidation of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide using sodium permanganate, leading to various oxidation products .
5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide exhibits significant biological activities. Studies indicate that compounds with similar structures often show:
The biological activity is attributed to the indole framework and the electronic effects of the trifluoromethyl group .
Several synthesis methods have been reported for producing 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide:
The applications of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide are diverse:
Interaction studies involving 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide. Here are some notable examples:
Compound Name | Structure | Notable Features |
---|---|---|
5-Ethylsulfanyl-N-pyridin-3-yl | Similar indole structure | Exhibits antimicrobial properties |
Trifluoromethylpyridine Derivatives | Contains trifluoromethyl groups | Used in pharmaceuticals for enhanced activity |
Arylsulfonylimidazolone Derivatives | Related sulfonamide structure | Known for antitumor activity |
These compounds highlight the unique features of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide, particularly its distinct combination of functional groups that contribute to its biological activity and potential applications.